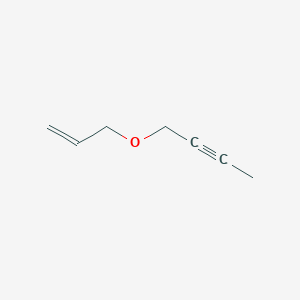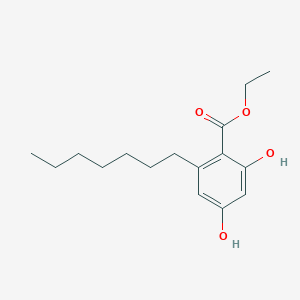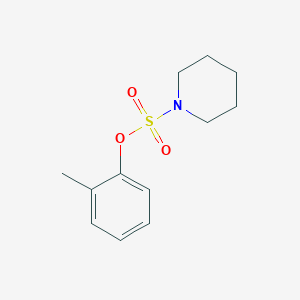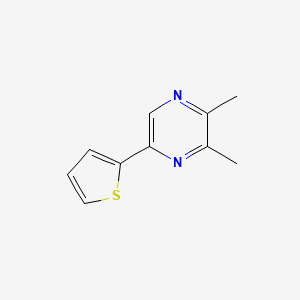
2,3-Dimethyl-5-(thiophen-2-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-5-(2-thienyl)pyrazine is a heterocyclic aromatic compound that contains both pyrazine and thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(2-thienyl)pyrazine typically involves the reaction of 2,3-dimethylpyrazine with a thiophene derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2,3-Dimethyl-5-(2-thienyl)pyrazine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
2,3-Dimethyl-5-(2-thienyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
科学的研究の応用
2,3-Dimethyl-5-(2-thienyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2,3-Dimethyl-5-(2-thienyl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2,3-Dimethylthieno[3,4-b]pyrazine
- 2,3-Dimethyl-5,7-bis(2-thienyl)thieno[3,4-b]pyrazine
- Thieno[3,4-b]pyrazine-based oligothiophenes
Uniqueness
2,3-Dimethyl-5-(2-thienyl)pyrazine is unique due to its specific combination of pyrazine and thiophene rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and materials science .
特性
CAS番号 |
77390-03-5 |
|---|---|
分子式 |
C10H10N2S |
分子量 |
190.27 g/mol |
IUPAC名 |
2,3-dimethyl-5-thiophen-2-ylpyrazine |
InChI |
InChI=1S/C10H10N2S/c1-7-8(2)12-9(6-11-7)10-4-3-5-13-10/h3-6H,1-2H3 |
InChIキー |
MFWHSPRWZFROII-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N=C1C)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
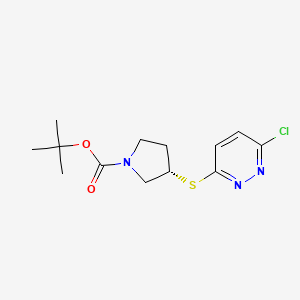
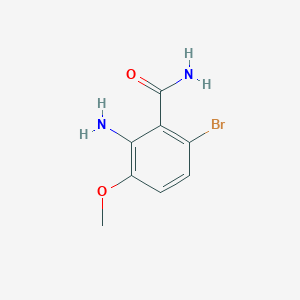
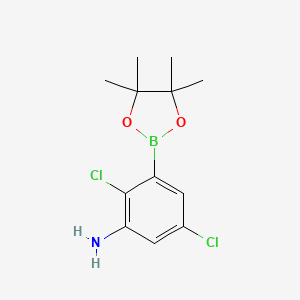
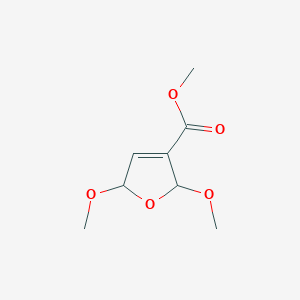
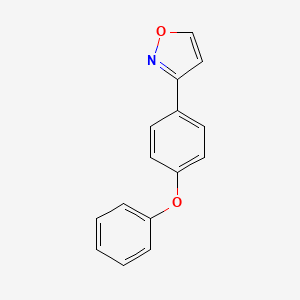
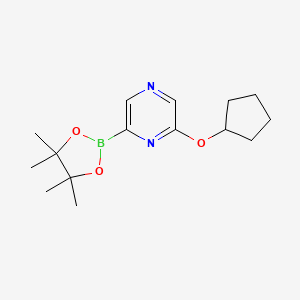
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
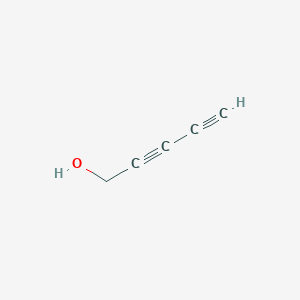
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
